molecular formula C9H10O2 B1313569 5-Methoxy-2-methylbenzaldehyde CAS No. 56724-09-5

5-Methoxy-2-methylbenzaldehyde

Cat. No.: B1313569
CAS No.: 56724-09-5
M. Wt: 150.17 g/mol
InChI Key: ZCEYVMICIGLTMC-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the 5-position and a methyl group (-CH3) at the 2-position. This compound is known for its aromatic properties and is used in various chemical syntheses and applications.

Biochemical Analysis

Biochemical Properties

5-Methoxy-2-methylbenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, making this compound a potential chemosensitizing agent in antifungal treatments . Additionally, the compound can undergo nucleophilic substitution reactions at the benzylic position, which may further influence its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption can inhibit fungal growth and enhance the efficacy of conventional antifungal agents. In mammalian cells, this compound may influence cell signaling pathways and gene expression by modulating the activity of redox-sensitive transcription factors and enzymes . These effects can alter cellular metabolism and potentially lead to changes in cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species, causing oxidative stress and cellular damage. Additionally, this compound can form adducts with nucleophilic biomolecules, further disrupting cellular processes . These molecular interactions contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can undergo degradation under certain conditions, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative oxidative stress and cellular damage, highlighting the importance of monitoring its stability and effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by enhancing the efficacy of antifungal agents through chemosensitization . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and its effects on cellular processes. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . These interactions can influence the compound’s activity and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of 2-methylphenol (o-cresol) with methoxy groups. The reaction typically uses methanol and a catalyst such as sulfuric acid to introduce the methoxy group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-2-methylbenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both methoxy and methyl groups at specific positions on the benzene ring allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

5-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-3-4-9(11-2)5-8(7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEYVMICIGLTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492928
Record name 5-Methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56724-09-5
Record name 5-Methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-(5-methoxy-2-methylphenyl)-[1,3]dioxolane (18.25 g) in tetrahydrofuran (180 mL) is treated with 1 N hydrochloric acid (27 mL). The reaction mixture is heated at reflux for 2 hours, evaporated and the residue is partitioned between ethyl acetate (150 mL) and water (150 mL). The organic phase is washed with water (150 mL), with brine (150 mL), dried over magnesium sulphate and evaporated to give 5-methoxy-2-methylbenzaldehyde (12 g) as an orange oil.
Name
2-(5-methoxy-2-methylphenyl)-[1,3]dioxolane
Quantity
18.25 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-(2-methyl-5-methoxyphenyl)-1,3-dioxolane (4.2 g; 21.6 mmol; from step (ii) above) in a mixture of THF (60 mL) and HCl/aq (5%; 30 mL) was stirred overnight at room temperature. The solution was concentrated, and the mixture was extracted with ether. The organic phase was dried (Na2SO4) and concentrated yielding 2.956 g (91%) of a dark brown liquid.
Name
2-(2-methyl-5-methoxyphenyl)-1,3-dioxolane
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods III

Procedure details

To a degassed solution of 2-bromo-5-methoxybenzaldehyde (1.5 g, 7.04 mmol, Fluorochem) and trimethylboroxine (0.98 mL, 7.04 mmol) in 1,4-dioxane (80 mL) was added potassium carbonate (2.91 g, 21.1 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.813 g, 0.70 mmol). The mixture was heated under reflux for about 20 h, then more tetrakis(triphenylphosphine)palladium(0) (0.200 g, 0.17 mmol) and trimethylboroxine (0.25 mL, 1.8 mmol) were added and the mixture was heated under reflux for about another 3 h. After cooling to rt the mixture was filtered over diatomaceous earth and concentrated in vacuo. The residue was purified by column chromatography (SiO2, diethyl ether/hexanes 1:3) to give 5-methoxy-2-methyl-benzaldehyde (0.97 g, 92%) as a colorless liquid. 1H-NMR (CDCl3, Bruker 400 MHz) 2.60 (3 H, s); 3.83 (3 H, s); 7.04 (1 H, dd, J=8.5 Hz, 2.4 Hz); 7.16 (1 H, d, J=8.5 Hz); 7.33 (1 H, d, J=2.4 Hz); 10.2 (1 H, s).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.813 g
Type
catalyst
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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